2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a bromo group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Mechanism of Action
Mode of Action
It is known that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry due to its ability to modulate the physicochemical properties of drug molecules .
Pharmacokinetics
The compound’s trifluoromethyl group can potentially enhance its metabolic stability and bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The compound’s action and efficacy could also be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide typically involves the bromination of 3-(trifluoromethyl)acetophenone followed by the introduction of an acetamide group. One common method includes:
Bromination: 3-(trifluoromethyl)acetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-3-(trifluoromethyl)acetophenone.
Acetamidation: The brominated product is then reacted with acetamide in the presence of a base like potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or amides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving protein-ligand interactions due to its ability to form stable complexes with proteins.
Materials Science: It is used in the development of new materials with unique electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)acetophenone
- 4-(Trifluoromethyl)benzyl bromide
- 3-Bromo-1,1,1-trifluoropropan-2-ol
Uniqueness
2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a bromo and a trifluoromethyl group on the phenyl ring, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly useful in the design of bioactive molecules and advanced materials .
Properties
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAONUCUCBQVJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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